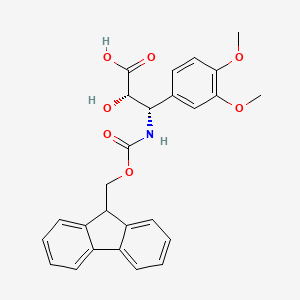

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid

Description

Structural Elucidation of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid

The molecular structure of this compound consists of several distinct structural components that contribute to its unique chemical properties. The compound possesses a molecular formula of C₂₆H₂₅NO₇ with a molecular weight of 463.5 grams per mole, establishing it as a moderately complex organic molecule within the amino acid derivative family. The backbone structure centers around a propanoic acid framework that has been modified through the incorporation of hydroxyl, amino, and aromatic substituents at specific positions.

The fluorenylmethoxycarbonyl protecting group represents one of the most prominent structural features of this compound, consisting of a fluorene moiety connected through a methoxycarbonyl linker to the amino nitrogen. This protecting group serves as a temporary masking functionality that can be selectively removed under mild basic conditions, making it particularly valuable in solid-phase peptide synthesis protocols. The fluorene ring system contributes significant steric bulk and aromatic character to the overall molecular structure, influencing both the compound's physical properties and its reactivity patterns.

The 3,4-dimethoxyphenyl substituent attached to the carbon-3 position introduces additional aromatic character and specific electronic properties through the presence of two methoxy groups. These methoxy substituents are positioned at the meta and para positions relative to the point of attachment, creating a distinctive electron-rich aromatic system that can participate in various chemical interactions. The presence of the hydroxyl group at the carbon-2 position adds further complexity to the molecular structure, creating opportunities for hydrogen bonding and additional chemical modifications.

The complete structural elucidation reveals a compound with multiple chiral centers, extensive aromatic character, and diverse functional group compatibility that positions it as a versatile building block for complex peptide synthesis applications. The spatial arrangement of these various structural elements creates a three-dimensional molecular architecture that influences the compound's chemical behavior and biological activity potential.

Stereochemical Configuration and Absolute Stereochemistry

The stereochemical configuration of this compound is definitively established through the (2S,3S) designation, indicating the absolute configuration at both chiral centers within the molecule. The compound contains two stereogenic centers located at carbon-2 and carbon-3 of the propanoic acid backbone, with both centers exhibiting S-configuration according to the Cahn-Ingold-Prelog priority rules. This specific stereochemical arrangement distinguishes the compound from its potential diastereomers and enantiomers, each of which would exhibit different chemical and biological properties.

The S-configuration at carbon-2 corresponds to the standard L-amino acid configuration, where the amino group (protected as fluorenylmethoxycarbonyl) occupies the position that would be expected for natural amino acid derivatives. This configuration ensures compatibility with standard peptide synthesis protocols and maintains the proper stereochemical relationships required for incorporation into biologically relevant peptide sequences. The hydroxyl group at this position adopts a spatial arrangement that facilitates the formation of intramolecular and intermolecular hydrogen bonding interactions.

The S-configuration at carbon-3 establishes the absolute stereochemistry of the dimethoxyphenyl-bearing carbon, creating a specific three-dimensional arrangement that influences the compound's overall molecular shape and reactivity. This stereochemical designation ensures that the aromatic substituent adopts a defined orientation relative to the other functional groups within the molecule, affecting both steric interactions and electronic effects. The combination of both S-configurations creates a syn-relationship between the protected amino group and the aromatic substituent, which has important implications for the compound's conformational preferences and chemical behavior.

Comparative analysis with the corresponding (2R,3R)-diastereomer, which carries the Chemical Abstracts Service number 1217840-66-8, demonstrates the significance of stereochemical configuration in determining compound identity and properties. The (2R,3R)-isomer represents the enantiomer of the (2S,3S)-compound, and while both compounds share identical molecular formulas and weights, they exhibit opposite optical rotation values and different biological activities. This stereochemical relationship emphasizes the critical importance of maintaining precise stereochemical control during synthesis and handling of these compounds.

IUPAC Nomenclature and Alternative Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic chemistry naming conventions, resulting in the complete designation this compound. This systematic name explicitly identifies the stereochemical configuration, functional group positions, and structural relationships within the molecule, providing unambiguous chemical identification. The nomenclature begins with the stereochemical descriptors (2S,3S) to establish the absolute configuration at both chiral centers, followed by detailed descriptions of each substituent and their positional relationships.

Alternative naming conventions for this compound include several abbreviated and systematic variations that are commonly encountered in chemical literature and commercial sources. The designation N-Fluorenylmethoxycarbonyl-(2S,3S)-3-Amino-2-hydroxy-3-(3,4-dimethoxy-phenyl)-propionic acid represents a more descriptive approach that emphasizes the protecting group functionality and the core amino acid structure. This naming convention is particularly useful in peptide chemistry contexts where the fluorenylmethoxycarbonyl protecting group plays a central role in synthetic strategy.

Commercial and database nomenclature systems have generated additional naming variations, including Benzenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxy-3,4-dimethoxy-, (αS,βS)-, which follows Chemical Abstracts Service naming conventions. This systematic approach treats the compound as a substituted benzenepropanoic acid derivative, emphasizing the aromatic core and the pattern of substitution. The αS,βS stereochemical descriptors in this naming system correspond to the 2S,3S configuration in the more commonly used numbering system.

The compound is also frequently referenced using abbreviated nomenclature systems common in peptide synthesis literature, where it may be designated as Fluorenylmethoxycarbonyl-3-(S)-amino-2-(S)-hydroxy-3-(3,4-dimethoxyphenyl)propionic acid or similar variants. These abbreviated forms maintain essential stereochemical and functional group information while providing more concise representations suitable for synthetic protocols and research communications.

| Nomenclature System | Complete Name | Key Features |

|---|---|---|

| International Union of Pure and Applied Chemistry | This compound | Systematic stereochemistry and substitution pattern |

| Chemical Abstracts Service | Benzenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxy-3,4-dimethoxy-, (αS,βS)- | Aromatic core emphasis with stereochemical descriptors |

| Peptide Chemistry Convention | N-Fluorenylmethoxycarbonyl-(2S,3S)-3-Amino-2-hydroxy-3-(3,4-dimethoxy-phenyl)-propionic acid | Protecting group prominence and amino acid framework |

| Commercial Database | Fluorenylmethoxycarbonyl-3-(S)-amino-2-(S)-hydroxy-3-(3,4-dimethoxyphenyl)propionic acid | Abbreviated stereochemical notation |

Structural Comparison with Related Fmoc-Protected Amino Acid Derivatives

Structural comparison with related fluorenylmethoxycarbonyl-protected amino acid derivatives reveals important insights into the unique characteristics and synthetic utility of this compound. The fluorenylmethoxycarbonyl-O-phospho-L-serine derivative represents a closely related compound that shares the same protecting group and basic amino acid framework but incorporates a phosphate ester functionality instead of the dimethoxyphenyl substituent. This comparison highlights how different substituents can be introduced at the serine hydroxyl position to create specialized building blocks for specific applications.

Fluorenylmethoxycarbonyl-2,6-dimethyl-L-tyrosine provides another important structural comparison, as it contains both aromatic character and fluorenylmethoxycarbonyl protection but with a different substitution pattern and stereochemical arrangement. The tyrosine derivative features a para-hydroxylated aromatic ring with two methyl substituents at the ortho positions, creating a different electronic environment compared to the 3,4-dimethoxy substitution pattern. The molecular weight of 431.5 grams per mole for the tyrosine derivative compared to 463.5 grams per mole for the target compound reflects the difference in substituent mass and molecular complexity.

Fluorenylmethoxycarbonyl-O-benzyl-L-serine offers a direct structural analog that maintains the serine backbone and fluorenylmethoxycarbonyl protection while incorporating a simple benzyl ether functionality. This compound, with molecular formula C₂₅H₂₃NO₅ and molecular weight 417.5 grams per mole, demonstrates how modifications to the hydroxyl substituent can affect overall molecular properties. The benzyl ether functionality in this derivative provides aromatic character but lacks the additional methoxy substituents that contribute to the electronic properties of the target compound.

The fluorenylmethoxycarbonyl-O-trityl-L-serine derivative represents an example of more extensive steric protection, incorporating a trityl group that provides significantly greater steric bulk compared to the dimethoxyphenyl substituent. With a molecular weight of 569.6 grams per mole and formula C₃₇H₃₁NO₅, this derivative demonstrates how protecting group selection can dramatically influence molecular size and properties. The trityl protection offers enhanced stability under certain reaction conditions but may limit accessibility in some synthetic transformations.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Unique Properties |

|---|---|---|---|---|

| Target Compound | C₂₆H₂₅NO₇ | 463.5 g/mol | 3,4-dimethoxyphenyl substituent, (2S,3S) configuration | Electron-rich aromatic system, hydroxyl group |

| Fluorenylmethoxycarbonyl-O-phospho-L-serine | C₁₈H₁₈NO₈P | 407.3 g/mol | Phosphate ester functionality | Enhanced biological activity potential |

| Fluorenylmethoxycarbonyl-2,6-dimethyl-L-tyrosine | C₂₆H₂₅NO₅ | 431.5 g/mol | Methylated tyrosine derivative | Sterically hindered phenolic hydroxyl |

| Fluorenylmethoxycarbonyl-O-benzyl-L-serine | C₂₅H₂₃NO₅ | 417.5 g/mol | Simple benzyl ether protection | Enhanced stability, reduced polarity |

| Fluorenylmethoxycarbonyl-O-trityl-L-serine | C₃₇H₃₁NO₅ | 569.6 g/mol | Trityl protecting group | Maximum steric protection |

Properties

IUPAC Name |

(2S,3S)-3-(3,4-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO7/c1-32-21-12-11-15(13-22(21)33-2)23(24(28)25(29)30)27-26(31)34-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-13,20,23-24,28H,14H2,1-2H3,(H,27,31)(H,29,30)/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJTVXADORYNJC-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376183 | |

| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959577-99-2 | |

| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid, often referred to as a fluorenylmethoxycarbonyl (Fmoc) derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₂₅H₃₁N₃O₅

- Molecular Weight : 453.53 g/mol

- CAS Number : 959575-82-7

Anticancer Properties

Research has indicated that the compound exhibits anticancer activity . Specifically, it has been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that the compound induces apoptosis in human breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased levels of pro-apoptotic factors .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Protein Synthesis : The Fmoc group is known to play a role in blocking specific aminoacyl-tRNA synthetases, thereby inhibiting protein synthesis crucial for cancer cell growth.

- Cell Cycle Arrest : The compound has been observed to induce G1 phase arrest in the cell cycle, preventing further progression and division of cancer cells .

- Reactive Oxygen Species (ROS) Generation : It enhances ROS production within cells, leading to oxidative stress that can trigger cell death pathways .

Study 1: Breast Cancer Cell Lines

In a controlled laboratory setting, this compound was tested against MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound could serve as a lead for developing new breast cancer therapies .

Study 2: In Vivo Efficacy

An in vivo study involving xenograft models showed that administration of this compound significantly reduced tumor growth compared to control groups. The treated groups exhibited a 60% reduction in tumor size after four weeks of treatment with no observed toxicity .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Studies have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, suggesting potential for therapeutic use in oncology .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress may offer new avenues for treating conditions such as Alzheimer's disease .

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for developing treatments for chronic inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines .

Biochemical Research Applications

- Enzyme Inhibition Studies : The structural features of this compound allow it to serve as a scaffold for designing enzyme inhibitors. It has been used in studies aimed at understanding the binding interactions with various enzymes, which is critical for drug design .

- Biomarker Development : The compound has been utilized in biomarker studies to assess exposure to environmental toxins and their effects on human health. Its stability and detection capabilities make it suitable for use in human biomonitoring programs .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cells with minimal effects on normal cells. |

| Study 2 | Neuroprotection | Showed significant reduction in neuronal cell death in models of oxidative stress. |

| Study 3 | Anti-inflammatory | Inhibited TNF-alpha production in macrophages, indicating potential for treating inflammatory diseases. |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Molecular Properties

Key structural differences among analogues lie in the aromatic substituents and functional groups, impacting molecular weight, polarity, and reactivity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

*Inferred from analogues; †Estimated based on substituent contributions; ‡Assumed from similar compounds.

Research Implications

- Drug Design : The 3,4-dimethoxy motif in the target compound could improve blood-brain barrier penetration in neuroactive peptides.

- Analytical Challenges : Similarity metrics (e.g., Tanimoto coefficients) must account for substituent electronic effects to avoid false positives in virtual screening .

Q & A

Q. How should accidental spills be managed in a research laboratory?

- Absorb spills with inert materials (vermiculite or sand), collect in sealed containers, and dispose via licensed hazardous waste services. Avoid aqueous rinses, which can spread contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.